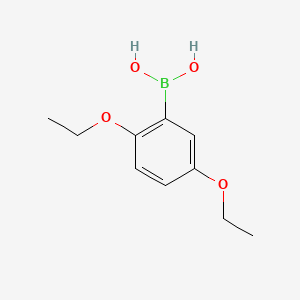![molecular formula C10H10B2N2O4 B599639 [2,2'-Bipyridine]-4,4'-diyldiboronic acid CAS No. 159614-36-5](/img/structure/B599639.png)
[2,2'-Bipyridine]-4,4'-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-4,4’-diyldiboronic acid: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two boronic acid groups attached to the 4,4’-positions of the bipyridine core. It is widely used in various fields of chemistry due to its unique properties and reactivity.
Mechanism of Action
Target of Action
It’s known that bipyridine derivatives can bind to aβ to detect aβ protein aggregation .
Mode of Action
It’s suggested that 2,2’-bipyridine derivatives can inhibit aβ aggregation, exerting a neuroprotective effect . This implies that the compound might interact with its targets, leading to changes in their aggregation state.
Biochemical Pathways
It’s known that copper is an essential element in most organisms and is involved in various biochemical pathways in many metalloenzymes . Given that 2,2’-bipyridine derivatives are known to interact with metal ions, it’s plausible that this compound could influence these pathways.
Result of Action
It’s suggested that 2,2’-bipyridine derivatives can exhibit significant antioxidant activity . This implies that the compound might have a protective effect against oxidative stress at the molecular and cellular levels.
Action Environment
It’s known that the reactions of co(ii) and ni(ii) salts with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution provide mononuclear complexes . This suggests that the compound’s action could be influenced by factors such as the presence of certain metal ions and the pH of the environment.
Biochemical Analysis
Biochemical Properties
It is known that bipyridine compounds, including [2,2’-Bipyridine]-4,4’-diyldiboronic acid, strongly coordinate with metal centers . This coordination can decrease catalytic activity and yield in the reaction system .
Molecular Mechanism
It is known that bipyridine compounds can form complexes with many transition metals , which could potentially influence enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-diyldiboronic acid typically involves the coupling of 2,2’-bipyridine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,2’-bipyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-4,4’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: [2,2’-Bipyridine]-4,4’-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form bipyridine derivatives with different functional groups.
Substitution: The boronic acid groups can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and a base such as potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Bipyridine derivatives with various functional groups.
Substitution: New compounds with different substituents on the bipyridine core.
Scientific Research Applications
Chemistry: [2,2’-Bipyridine]-4,4’-diyldiboronic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and material science .
Biology: In biological research, this compound is used in the synthesis of metal-organic frameworks (MOFs) that have applications in drug delivery and imaging .
Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in the design of metal-based drugs .
Industry: In the industrial sector, [2,2’-Bipyridine]-4,4’-diyldiboronic acid is used in the production of dyes, pigments, and polymers. It is also used in the development of sensors and electronic devices .
Comparison with Similar Compounds
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2,2’-Bipyridine-5,5’-dicarboxylic acid
- 4,4’-Dimethyl-2,2’-bipyridine
Comparison: [2,2’-Bipyridine]-4,4’-diyldiboronic acid is unique due to the presence of boronic acid groups, which impart distinct reactivity and properties compared to other bipyridine derivatives. The boronic acid groups enhance its ability to participate in cross-coupling reactions and form stable complexes with metals, making it a valuable compound in synthetic and coordination chemistry .
Properties
IUPAC Name |
[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWHZWLDULHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726142 |
Source


|
| Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159614-36-5 |
Source


|
| Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
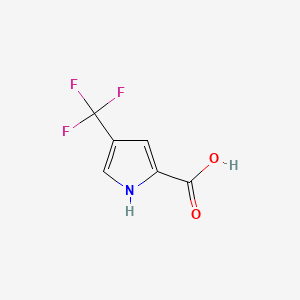
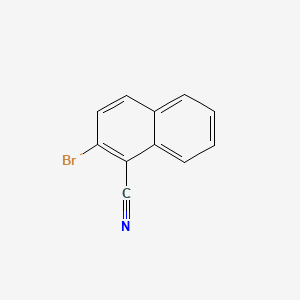
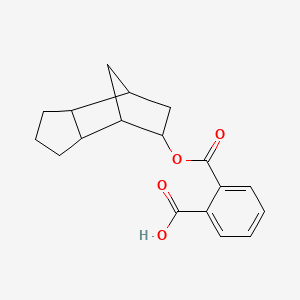
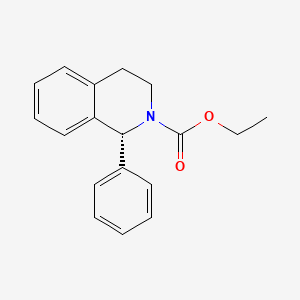
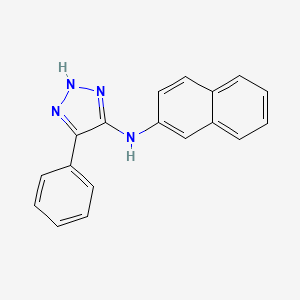
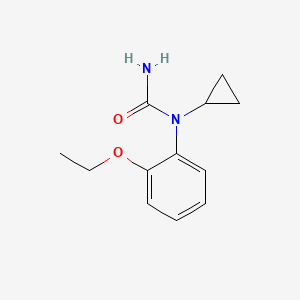

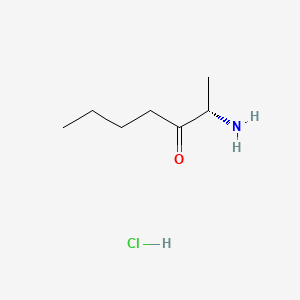

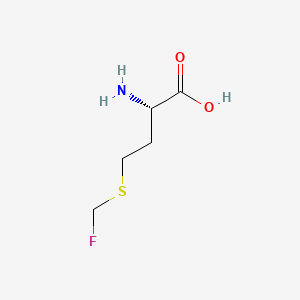
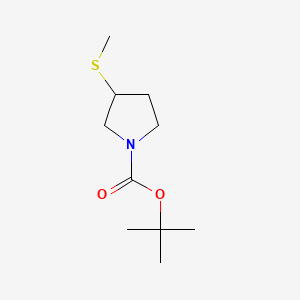

![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)
